N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-16-5-7-19(15-18(16)3)23(28)27(10-9-26-11-13-30-14-12-26)24-25-21-20(29-4)8-6-17(2)22(21)31-24;/h5-8,15H,9-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEROFDHFDQIPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, followed by the introduction of the methoxy and methyl groups, and finally, the attachment of the morpholinoethyl and benzamide moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide variety of functionalized derivatives.
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
ML293 (N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide):
- Key Differences: Replaces the 3,4-dimethylbenzamide and morpholinoethyl groups in the target compound with an isonicotinamide moiety.
- Pharmacological Profile: Acts as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (EC₅₀ = 1.3 µM, 14.6-fold left shift in agonist response). Demonstrates >100-fold selectivity over other acetylcholine receptor subtypes .
- Pharmacokinetics (PK): Exhibits low systemic clearance (11.6 mL/min/kg in rats) and significant brain penetration (brain-to-plasma ratio = 0.85 after oral dosing) .
- Implications for Target Compound: The morpholinoethyl group in the target compound may enhance solubility and CNS penetration compared to ML293’s pyridine-based structure. However, the absence of isonicotinamide could reduce M4 receptor affinity.
- Key Differences: Feature thiazole cores with pyridinyl and morpholinomethyl substituents instead of benzothiazole and morpholinoethyl groups.
- Structural Data: Characterized via ¹H/¹³C NMR and HRMS, confirming purity and regiochemistry. For example, 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) shares a morpholine-derived side chain with the target compound .
- Implications for Target Compound: The thiazole-pyridinyl scaffold in 4d/4i may prioritize peripheral over CNS activity due to reduced lipophilicity.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride, identified by its CAS number 1215643-31-4, is a synthetic compound notable for its biological activity as a positive allosteric modulator of the muscarinic M4 receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : CHClNOS
- Molecular Weight : 476.0 g/mol
- Key Functional Groups : Benzothiazole moiety, morpholinoethyl group, and dimethyl substitutions.
This compound acts primarily as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. This modulation enhances acetylcholine signaling without directly activating the receptor. The effective concentration (EC50) for this compound is approximately 1.3 µM , indicating significant potency in enhancing cholinergic signaling pathways crucial for cognitive functions such as memory and learning .
Interaction with M4 Receptor
In vitro studies demonstrate that the compound produces a leftward shift in the agonist concentration-response curve for acetylcholine, confirming its role in potentiating receptor activity. Additionally, it shows selectivity for the M4 receptor over other muscarinic subtypes, which is advantageous for minimizing side effects associated with broader receptor activation .
Biological Activity and Therapeutic Potential
The biological activity of this compound extends beyond its interaction with muscarinic receptors. It has potential applications in:
- Cognitive Enhancement : By modulating M4 receptors, it may improve cognitive functions and has been studied for applications in neurodegenerative diseases such as Alzheimer's disease.
- Neuroprotection : Its ability to enhance cholinergic signaling suggests a role in protecting neurons from degeneration .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other benzamide derivatives reveals unique characteristics that enhance its efficacy:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Compound A | Benzothiazole core | Moderate M4 activity | Lacks morpholino group |
| Compound B | Benzamide derivative | Inhibits histone deacetylase | Different target receptor |
| This compound | Contains morpholino group | Strong M4 activity | High selectivity for M4 |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in enhancing cholinergic signaling:
- Cognitive Function Studies : In animal models, administration of the compound has shown improvements in memory retention tasks, suggesting its potential use in treating cognitive impairments.
- Neuroprotective Effects : Research indicates that the compound may help mitigate neuronal damage in models of neurodegeneration by promoting cholinergic activity .
- Safety Profile : Selectivity studies indicate that it does not activate other muscarinic subtypes at concentrations up to 30 µM, suggesting a favorable safety profile for therapeutic use.
Q & A
Q. What are the standard synthetic routes for this compound, and how is purity ensured during synthesis?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazol core via cyclization reactions.
- Introduction of morpholinoethyl and benzamide substituents using coupling agents (e.g., EDC/HOBt).
- Final hydrochloridation to stabilize the compound . Purity Control : Analytical techniques such as HPLC (for monitoring reaction progress) and NMR (for structural confirmation) are employed. Column chromatography is commonly used for purification .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and molecular integrity. For example, aromatic protons in the benzo[d]thiazol ring appear at δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., [M+H]⁺ peaks).
- Infrared (IR) Spectroscopy : Identifies functional groups like amide (C=O stretch at ~1650 cm⁻¹) and morpholine (C-O-C at ~1100 cm⁻¹) .
Q. What preliminary biological assays are recommended for activity screening?
Initial screens focus on:
- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorometric or colorimetric substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for M4 muscarinic receptors, as seen in related compounds) .
- Cytotoxicity Profiling : MTT assays in cell lines to assess baseline toxicity .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield and reproducibility?
Methodology :
- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading).
- Central Composite Design (CCD) reduces the number of experiments while capturing non-linear effects . Example Table :
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Reaction Temp. | 60–100°C | 80°C |
| Solvent (DMF:H₂O) | 3:1 to 5:1 | 4:1 |
| Catalyst Loading | 5–15 mol% | 10 mol% |
Validation : Confirm optimal conditions with triplicate runs and HPLC purity >95% .
Q. How to resolve contradictions in bioactivity data across different assay models?
- Assay Replication : Ensure consistency in buffer pH, ion concentration, and cell passage number.
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .
Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., M4 receptor allosteric sites) .
- QSAR Modeling : Train models on analogs with reported bioactivity to identify critical substituents (e.g., morpholinoethyl chain length impacts solubility) . Example SAR Insight :
| Substituent | Effect on Activity |
|---|---|
| 4-Methoxy Group | ↑ Metabolic stability |
| Morpholinoethyl | ↑ Solubility & target fit |
Q. How to address crystallization challenges for X-ray diffraction studies?
- SHELX Suite : Employ SHELXL for refinement, particularly for handling twinned crystals or high-resolution data .
- Solvent Screening : Test polar (e.g., ethanol) and non-polar (e.g., hexane) mixtures for slow evaporation.
- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
